Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether
Description
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether (CAS: 339101-87-0) is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethylphenyl group and a sulfanylmethylphenyl ether moiety. Its molecular weight is 376.40 g/mol, and its structure integrates a pyrimidinylsulfanyl linker bridging a 3-(trifluoromethyl)phenyl group and a methyl ether-substituted phenyl ring .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-25-17-7-2-4-13(8-17)12-26-18-23-10-15(11-24-18)14-5-3-6-16(9-14)19(20,21)22/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKUGRFVCBBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with a base-catalyzed methylation of 3-phenyl ether, followed by nucleophilic substitution reactions involving 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfanyl groups.
Industrial Production Methods: : Industrial synthesis often leverages optimized catalytic processes under controlled conditions, ensuring a high yield and purity. Multi-step synthesis is carried out in specialized reactors, maintaining critical reaction parameters like temperature, pressure, and pH balance.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether is reactive in a variety of chemical environments:
Oxidation: It can undergo oxidation in the presence of oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: Reduction reactions can be catalyzed using reducing agents such as lithium aluminum hydride.
Substitution: The ether group can participate in nucleophilic substitution reactions, often with alkyl halides under basic conditions.
Common Reagents and Conditions: : Common reagents include sulfuric acid for sulfonation, Grignard reagents for forming carbon-carbon bonds, and palladium catalysts for hydrogenation.
Major Products: : Major products depend on the specific reactions, but commonly include derivatives with modified phenyl ether or pyrimidinyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The trifluoromethyl group in the compound is known to enhance the pharmacodynamics and pharmacokinetic properties of various derivatives. Research indicates that compounds containing trifluoromethyl-substituted phenyl moieties exhibit significant antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the sulfanyl group further contributes to the antimicrobial efficacy, suggesting potential applications in developing new antibiotics.
1.2 Anticancer Potential
Studies have indicated that similar compounds with trifluoromethyl and pyrimidine structures can act as tyrosine kinase inhibitors, particularly for chronic myelogenous leukemia (CML) . The ability of these compounds to inhibit specific kinase pathways makes them promising candidates for anticancer therapies. The compound's structure may allow it to interact with key enzymes involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether is crucial for optimizing its biological activity. The presence of the trifluoromethyl group has been associated with increased lipophilicity and improved binding affinity to biological targets .
Table 1: Structural Components and Their Biological Activities
| Structural Component | Biological Activity | Reference |
|---|---|---|
| Trifluoromethyl Group | Enhanced antimicrobial action | |
| Sulfanyl Group | Potential anticancer properties | |
| Pyrimidine Moiety | Inhibition of kinase activity |
Case Studies
3.1 Antimicrobial Evaluation
A series of studies have evaluated the antimicrobial properties of related compounds featuring the trifluoromethyl group. For instance, one study reported that derivatives with this moiety exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
3.2 Anticancer Mechanism Investigation
Research into compounds similar to this compound has shown that they can induce apoptosis in cancer cells through mechanisms involving caspase activation . This suggests that these compounds could be developed further for therapeutic use against various cancers.
Comparison with Similar Compounds
Key Structural Analogues from Chemical Catalogs
Four compounds listed in share structural motifs with the target molecule, including pyrimidine cores, sulfanyl linkages, and trifluoromethyl substituents. A comparative analysis is provided below:
| Compound Name | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|
| Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether (Target) | 376.40 | 339101-87-0 | Pyrimidinylsulfanyl, trifluoromethylphenyl, methyl ether |
| Ethyl 2-{[1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate | 296.27 | 339101-93-8 | Pyrimidinone core, ethyl ester, trifluoromethyl |
| 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | 352.74 | 339101-79-0 | Pyrimidinone core, chloro-fluorobenzyl, trifluoromethyl |
| 3-Methyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone | 368.30 | 339101-77-8 | Pyrimidinone core, dual trifluoromethyl groups (phenyl and benzyl) |
Structural Insights :
- Pyrimidinone vs. Pyrimidine: The target compound and Ethyl 2-...acetate (CAS 339101-93-8) retain a pyrimidine ring, while the latter three analogues feature a pyrimidinone (oxidized) core. Pyrimidinones may exhibit altered hydrogen-bonding capacity and metabolic stability compared to pyrimidines .
- Substituent Effects: The chloro-fluorobenzyl group in CAS 339101-79-0 introduces electronegativity, which could influence binding interactions in biological targets compared to the target’s non-halogenated phenyl ether .
Comparison with Sulfonylurea Herbicides
lists sulfonylurea herbicides like triflusulfuron-methyl and metsulfuron-methyl, which share sulfonyl linkages and trifluoromethyl/ethoxy substituents but differ in core heterocycles (triazine vs. pyrimidine). For example:
- Triflusulfuron-methyl: Contains a 1,3,5-triazine ring with dimethylamino and trifluoroethoxy groups. Its sulfonylurea bridge contrasts with the target’s sulfanyl-methyl ether, suggesting divergent mechanisms of action (e.g., acetolactate synthase inhibition in plants) .
Research Findings and Implications
While direct pharmacological or agrochemical data for the target compound are absent in the provided evidence, inferences can be drawn from structural trends:
- Bioactivity Potential: The trifluoromethylphenyl-pyrimidine scaffold is prevalent in kinase inhibitors and antiviral agents, suggesting the target could be explored in similar contexts .
- Agrochemical Relevance: Pyrimidinone analogues (e.g., CAS 339101-79-0) with halogenated benzyl groups may exhibit herbicidal or fungicidal activity akin to sulfonylureas but via different molecular targets .
Biological Activity
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is identified by the following molecular formula:
- Molecular Formula : C18H17F3N2OS
- Molecular Weight : 364.4 g/mol
The structure includes a trifluoromethyl group, a pyrimidine ring, and a sulfanyl moiety, which may contribute to its biological activity.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess antibacterial effects against various Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluating benzimidazole derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 2 µg/ml for certain analogs .
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| Benzimidazole Derivative | S. aureus | 2 |
| Benzimidazole Derivative | E. coli | 4 |
2. Anticancer Activity
The potential anticancer properties of this compound have been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
- Research Findings : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and P388 (murine leukemia). The mechanism often involves the activation of intrinsic apoptotic pathways and inhibition of cyclin-dependent kinases (CDKs) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 50 | Apoptosis induction |
| P388 | 30 | CDK inhibition |
3. Antiviral Activity
Some derivatives have also demonstrated antiviral properties against viruses such as Herpes simplex virus type I and Poliovirus type I. The presence of the trifluoromethyl group is thought to enhance the lipophilicity of the compounds, potentially improving their ability to penetrate viral membranes.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures inhibit key enzymes involved in cell cycle regulation, such as CDKs.
- Induction of Apoptosis : Activation of caspases and disruption of mitochondrial membrane potential are critical pathways through which these compounds induce apoptosis in cancer cells.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and interference with protein synthesis pathways contribute to their antibacterial effects.
Q & A
Q. Q1: What are the key considerations for optimizing the synthesis of Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether?
Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key factors include:
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions due to their ability to stabilize transition states .
- Base selection : Strong bases like NaH or KOtBu are critical for deprotonating intermediates, ensuring efficient sulfur nucleophile formation .
- Temperature control : Reactions often require precise temperature ranges (e.g., 0–60°C) to avoid side products like sulfoxides or over-oxidation .
A representative protocol involves coupling 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinethiol with a methyl ether precursor under inert conditions .
Q. Q2: How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopic techniques :
- NMR : Confirm the presence of the trifluoromethyl group via distinct NMR peaks at ~-60 ppm .
- HRMS : Validate molecular weight (e.g., CHFNOS; theoretical m/z 388.08) .
- X-ray crystallography : Resolve spatial arrangements of the pyrimidine and ether moieties, if single crystals are obtainable .
Advanced Research Questions
Q. Q3: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Answer: The -CF group is electron-withdrawing, which:
- Activates the pyrimidine ring for electrophilic substitutions at the 4- and 6-positions .
- Stabilizes intermediates in Suzuki-Miyaura couplings by reducing electron density at the sulfur atom, as shown in analogous pyrimidinyl sulfides .
Experimental data suggest that Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives with >70% efficiency in toluene/EtOH (3:1) at 80°C .
Q. Q4: What computational strategies are effective for predicting binding interactions of this compound with biological targets?
Answer:
- Molecular docking : AutoDock4 or Schrödinger Suite can model interactions with enzymes (e.g., kinases). The pyrimidine ring often forms π-π stacking with aromatic residues, while the sulfanyl group participates in hydrogen bonding .
- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on RMSD fluctuations <2 Å .
- Free energy calculations : MM/PBSA methods quantify binding affinities, with ΔG values < -8 kcal/mol indicating strong inhibition potential .
Q. Q5: How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
Answer:
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to identify rapid clearance mechanisms (t < 30 min) .
- Solubility limitations : Use shake-flask method (pH 7.4 buffer) to measure aqueous solubility; if <10 µM, employ formulations like PEG-400 co-solvents .
- Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify non-specific kinase interactions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
